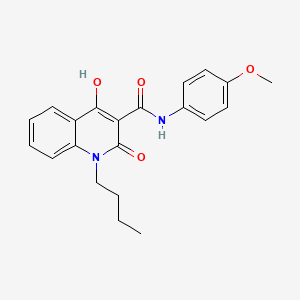
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BMQ, is a quinoline derivative compound that has been studied for its potential medicinal properties. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mecanismo De Acción
The mechanism of action of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may exert its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent anti-cancer, anti-inflammatory, and anti-microbial activities in vitro. However, there are also limitations to using 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been extensively studied.
Direcciones Futuras
There are several future directions for the study of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to investigate its efficacy and safety in vivo. In addition, the potential use of 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a therapeutic agent for cancer, inflammation, and infectious diseases should be explored. Furthermore, the development of new synthetic methods for 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its derivatives may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-methoxyaniline with butyl isocyanate, followed by the reaction with 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester, and then hydrolysis to yield 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential medicinal properties, including its anti-cancer, anti-inflammatory, and anti-microbial activities. In vitro studies have shown that 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-13-23-17-8-6-5-7-16(17)19(24)18(21(23)26)20(25)22-14-9-11-15(27-2)12-10-14/h5-12,24H,3-4,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLROJPFIAYHZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-methoxyphenyl)-2-oxoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)

![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)
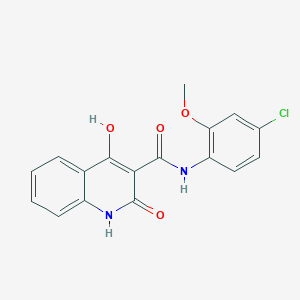
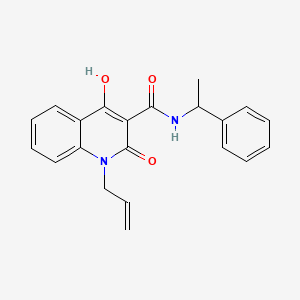

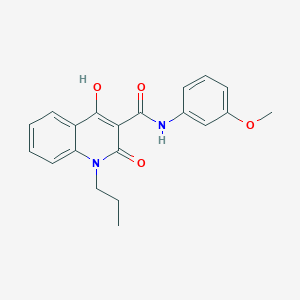


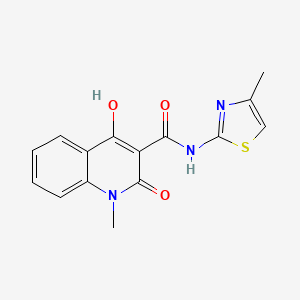
![1-allyl-N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913407.png)